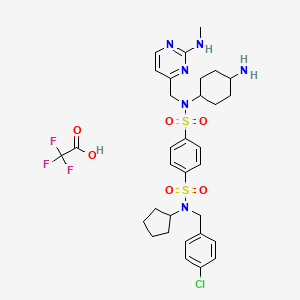

Deltasonamide 2 (TFA)

Description

BenchChem offers high-quality Deltasonamide 2 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deltasonamide 2 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39ClN6O4S2.C2HF3O2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;3-2(4,5)1(6)7/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZRTOXQVYGULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40ClF3N6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deltasonamide 2 (TFA): An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltasonamide 2, a high-affinity competitive inhibitor of phosphodiesterase delta (PDEδ), has emerged as a significant tool compound for investigating the consequences of disrupting the trafficking of farnesylated proteins, most notably the oncogenic protein K-Ras. With a binding affinity in the picomolar range, Deltasonamide 2 offers a potent means to study the cellular reliance on PDEδ for the proper localization and function of K-Ras. This technical guide provides a comprehensive overview of the mechanism of action of Deltasonamide 2, detailing its primary molecular target, its impact on crucial signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in structured tables for clarity, and key cellular processes are visualized using detailed diagrams to facilitate a deeper understanding for researchers in oncology and drug development.

Core Mechanism of Action: Targeting the K-Ras Trafficking Chaperone

Deltasonamide 2 exerts its biological effects through the potent and competitive inhibition of phosphodiesterase delta (PDEδ), also known as PDE6D. PDEδ functions as a cytosolic chaperone for farnesylated and geranylgeranylated proteins, including members of the Ras superfamily of small GTPases. By binding to the lipid modification of these proteins, PDEδ solubilizes them, allowing for their transport through the aqueous cytoplasm to their target membranes.

The primary oncogenic target affected by Deltasonamide 2's inhibition of PDEδ is K-Ras. Proper localization of K-Ras to the plasma membrane is essential for its signaling functions that drive cell proliferation, survival, and differentiation. Deltasonamide 2, by occupying the farnesyl-binding pocket of PDEδ, prevents the binding of farnesylated K-Ras. This disruption leads to the mislocalization of K-Ras, sequestering it in the cytoplasm and preventing its association with the plasma membrane, thereby inhibiting its downstream signaling cascades.

A critical aspect of this mechanism is the role of the Arf-like protein 2 (Arl2). In its GTP-bound state, Arl2 binds to PDEδ and induces a conformational change that allosterically releases the farnesylated cargo, such as K-Ras, at the target membrane. This process, however, can also lead to the ejection of PDEδ inhibitors. The high affinity of Deltasonamide 2 for PDEδ helps to counteract this ejection mechanism, allowing for sustained inhibition.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the potency and cellular effects of Deltasonamide 2.

| Parameter | Value | Target | Assay Method | Reference |

| Binding Affinity (Kd) | ~385 pM | PDEδ | Not Specified | [1][3] |

| Binding Affinity (KD) | 385 ± 52 pM | PDEδ | Not Specified | [4] |

Table 1: In Vitro Binding Affinity of Deltasonamide 2 for PDEδ.

| Cell Line | KRas Mutation Status | EC50 (µM) | Assay | Reference |

| DiFi | Wild-Type | 4.02 ± 1 | Cell Viability | [4] |

Table 2: Cellular Potency of Deltasonamide 2 in a Colorectal Cancer Cell Line.

It is important to note that while Deltasonamide 2 exhibits high in vitro affinity, a significant disparity exists with its cellular potency, with a reported 650- to 1300-fold difference.[2] This highlights the challenges in translating in vitro potency to cellular efficacy, potentially due to factors like cell penetration and the Arl2-mediated ejection mechanism.

Impact on K-Ras Signaling Pathway

Inhibition of PDEδ by Deltasonamide 2 directly impacts the canonical K-Ras signaling pathway, which is a central regulator of cell growth and survival. By preventing K-Ras from reaching the plasma membrane, Deltasonamide 2 effectively abrogates the activation of its downstream effectors. This leads to a reduction in the phosphorylation of key kinases in the RAF-MEK-ERK cascade, ultimately resulting in decreased cell proliferation and survival, particularly in cancer cells harboring oncogenic KRas mutations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Deltasonamide 2.

Cell Viability Assay

This protocol is used to determine the concentration-dependent effect of Deltasonamide 2 on the viability of cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., DiFi, HT29)

-

96-well cell culture plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Deltasonamide 2 (TFA) stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or AlamarBlue reagent

-

Luminometer or fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10³ cells per well in complete growth medium.

-

Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Deltasonamide 2 in serum-free medium. Final concentrations should range from nanomolar to micromolar (e.g., 10 nM to 50 µM). Include a DMSO vehicle control.

-

Add the diluted Deltasonamide 2 or DMSO to the respective wells.

-

Incubate the plates for 96 hours at 37°C in a 5% CO₂ incubator.

-

Assess cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's instructions and measuring luminescence with a luminometer. Alternatively, use the AlamarBlue reagent and measure fluorescence.

-

Normalize the data to the DMSO control and plot the results to determine the EC₅₀ value.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in cells treated with Deltasonamide 2.

Materials:

-

6-well plates

-

Colorectal cancer cell lines

-

Deltasonamide 2 (TFA) stock solution in DMSO

-

PBS (Phosphate-Buffered Saline)

-

Accutase™ for cell detachment

-

7-Aminoactinomycin D (7-AAD) staining solution

-

FACS vials

-

Flow cytometer (e.g., BD LSR II)

Procedure:

-

Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with varying concentrations of Deltasonamide 2 (e.g., 1 µM to 5 µM) or a DMSO vehicle control for 24 hours.[4]

-

Collect the cell culture supernatant into FACS vials.

-

Wash the adherent cells with 1 mL of PBS.

-

Detach the cells using 0.5 mL of Accutase™.

-

Resuspend the detached cells in 1 mL of PBS and transfer them to the corresponding FACS vials containing the supernatant.

-

Centrifuge the vials at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in a staining buffer containing 7-AAD.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to quantify the percentage of 7-AAD positive (apoptotic/necrotic) cells.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to assess the effect of Deltasonamide 2 on the K-Ras downstream signaling cascade by measuring the phosphorylation status of ERK.

Materials:

-

Colorectal cancer cell lines (e.g., SW480)

-

Deltasonamide 2 (TFA)

-

Epidermal Growth Factor (EGF)

-

Ice-cold PBS

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Erk (p-Erk), anti-total-Erk (t-Erk), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 16 hours.

-

Pre-incubate the cells with Deltasonamide 2 (e.g., 5 µM or 10 µM) or DMSO for 90 minutes.

-

Stimulate the cells with 100 ng/mL EGF for 5 minutes.

-

Immediately wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Erk, t-Erk, and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-Erk signal to t-Erk and the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cellular effects of Deltasonamide 2.

Conclusion

Deltasonamide 2 (TFA) is a powerful research tool for probing the cellular functions of PDEδ and the consequences of disrupting K-Ras trafficking. Its high affinity for PDEδ makes it a potent inhibitor, although its cellular efficacy is influenced by complex cellular factors. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to utilize Deltasonamide 2 in their studies of K-Ras-driven cancers and related signaling pathways. Further investigations into improving the cellular potency of PDEδ inhibitors remain a critical area of research in the development of novel anti-cancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arl2-Mediated Allosteric Release of Farnesylated KRas4B from Shuttling Factor PDEδ - PMC [pmc.ncbi.nlm.nih.gov]

Deltasonamide 2 (TFA): A Technical Guide to a High-Affinity PDEδ Inhibitor for KRas-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltasonamide 2, often supplied as a trifluoroacetate (TFA) salt, is a potent and selective small-molecule inhibitor of phosphodiesterase δ (PDEδ), also known as PDE6D. With a high binding affinity in the picomolar range, this compound has emerged as a critical research tool for investigating the cellular functions of PDEδ, particularly its role in the trafficking and signaling of oncogenic KRas. This technical guide provides an in-depth overview of Deltasonamide 2 (TFA), including its mechanism of action, quantitative biological data, detailed experimental protocols for its characterization, and a visualization of the implicated signaling pathway. The information presented herein is intended to support researchers in the fields of oncology, cell biology, and drug discovery in their exploration of novel therapeutic strategies targeting KRas-mutant cancers.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including colorectal, pancreatic, and lung cancers. The protein product, KRas, functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation. For KRas to exert its oncogenic function, it must localize to the plasma membrane. This localization is facilitated by a post-translational farnesyl modification, which acts as a lipid anchor.

Phosphodiesterase δ (PDEδ) is a chaperone protein that binds to the farnesyl group of KRas, solubilizing it in the cytoplasm and enabling its transport to and from cellular membranes. Inhibition of the KRas-PDEδ interaction has been identified as a promising therapeutic strategy to disrupt oncogenic KRas signaling. Deltasonamide 2 is a third-generation PDEδ inhibitor designed for high-affinity, competitive binding to the farnesyl-binding pocket of PDEδ.

Mechanism of Action

Deltasonamide 2 acts as a competitive inhibitor of PDEδ, binding with high affinity to the hydrophobic prenyl-binding pocket. This binding event directly prevents the interaction between PDEδ and farnesylated KRas.[1] Consequently, the trafficking of KRas within the cell is disrupted. Unable to be chaperoned by PDEδ, KRas becomes mislocalized, leading to its sequestration on intracellular membranes and a reduction in its concentration at the plasma membrane. This mislocalization effectively attenuates the activation of downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT signaling cascades, which are critical for the proliferation and survival of KRas-dependent cancer cells.[2][3]

Quantitative Biological Data

The biological activity of Deltasonamide 2 has been characterized in various cancer cell lines, particularly those harboring oncogenic KRas mutations. The following table summarizes key quantitative data from published studies.

| Cell Line | Cancer Type | KRas Mutation | Assay | Endpoint | Deltasonamide 2 Value | Reference |

| HCT-116 | Colorectal | G13D | Cell Viability | EC50 | Shift to lower values compared to Deltarasin | [1] |

| SW480 | Colorectal | G12V | Cell Viability | EC50 | Shift to lower values compared to Deltarasin | [1] |

| DiFi | Colorectal | Wild-Type | Cell Viability | EC50 | 4.02 ± 1 μM | [1] |

| HCT116 | Colorectal | G13D | 2D Proliferation | IC50 | 11 µM (for a similar PDEδ inhibitor, Deltaflexin-1) | [4] |

| HT-29 | Colorectal | Wild-Type | 2D Proliferation | IC50 | 40 µM (for a similar PDEδ inhibitor, Deltaflexin-1) | [4] |

Note: The TFA (trifluoroacetate) salt form is commonly used in research due to its stability and solubility. However, it is important to note that TFA itself can have biological effects at certain concentrations and should be considered as a control in sensitive cellular assays.[5][6]

Experimental Protocols

Cell Viability and Proliferation Assays (MTT/MTS Assay)

These assays are used to assess the cytotoxic or cytostatic effects of Deltasonamide 2 on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with a serial dilution of Deltasonamide 2 (TFA) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Reagent Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[8]

-

Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50/IC50 values using a suitable software.

Western Blot Analysis of Phospho-ERK

This protocol is used to determine the effect of Deltasonamide 2 on the downstream KRas signaling pathway by measuring the phosphorylation of ERK.

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free media for 16 hours.[1]

-

Pre-treat the cells with Deltasonamide 2 (TFA) or vehicle control for a specified time (e.g., 90 minutes).[1]

-

Stimulate the cells with a growth factor such as EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce ERK phosphorylation.[1]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK (e.g., p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK as a loading control.

Apoptosis Assay (Flow Cytometry)

This assay quantifies the induction of apoptosis by Deltasonamide 2.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Deltasonamide 2 (TFA) for 24 hours.[1]

-

Cell Harvesting: Collect both the supernatant containing floating cells and the adherent cells (detached using a gentle method like Accutase).[1]

-

Staining: Wash the cells with PBS and then resuspend them in a binding buffer. Stain the cells with Annexin V (conjugated to a fluorophore like FITC) and a viability dye (like Propidium Iodide or 7-AAD).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of Deltasonamide 2 and a typical experimental workflow for its characterization.

References

- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. MTT assay overview | Abcam [abcam.com]

Deltasonamide 2 (TFA) in KRAS-Mutant Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, including colorectal, lung, and pancreatic carcinomas. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Oncogenic mutations lock KRAS in a constitutively active state, leading to uncontrolled cell growth.

A key factor for KRAS signaling is its localization to the plasma membrane, a process that is dependent on its farnesylated C-terminus. The protein phosphodiesterase delta (PDEδ) acts as a chaperone, binding to the farnesyl group of KRAS and facilitating its transport through the cytoplasm to the cell membrane. This dependence on PDEδ for correct localization and function has identified it as a promising therapeutic target for indirectly inhibiting oncogenic KRAS signaling.

Deltasonamide 2 is a high-affinity, competitive inhibitor of PDEδ, binding to its hydrophobic prenyl-binding pocket with a dissociation constant (Kd) of approximately 385 pM. By occupying this pocket, deltasonamide 2 prevents the interaction between PDEδ and farnesylated KRAS, thereby disrupting KRAS trafficking, leading to its mislocalization and subsequent attenuation of its oncogenic signaling. This technical guide provides an in-depth overview of the mechanism of action, experimental data, and relevant protocols for deltasonamide 2 in the context of KRAS-mutant cancers.

Mechanism of Action: PDEδ Inhibition

Deltasonamide 2's therapeutic potential in KRAS-mutant cancers stems from its specific inhibition of the KRAS-PDEδ interaction. In normal and cancerous cells, farnesylated KRAS is chaperoned by PDEδ, which keeps it soluble in the cytoplasm and facilitates its transport to the Golgi apparatus and the plasma membrane. At the membrane, KRAS is released from PDEδ, allowing it to engage with its downstream effectors, such as RAF, which in turn activates the MEK-ERK signaling cascade (MAPK pathway), a critical driver of cell proliferation.

By binding to the prenyl-binding pocket of PDEδ, deltasonamide 2 competitively inhibits the binding of farnesylated KRAS. This disruption leads to the sequestration of KRAS away from the plasma membrane and its accumulation on endomembranes, where it cannot effectively activate its downstream signaling pathways. The result is a reduction in the proliferative signals that drive the growth of KRAS-dependent cancer cells.

Quantitative Data

The following tables summarize the in vitro efficacy of deltasonamide 2 in various colorectal cancer (CRC) cell lines with different KRAS mutation statuses. The data is derived from studies comparing deltasonamide 2 with another PDEδ inhibitor, deltarasin.[1]

Table 1: Effect of Deltasonamide 2 on Cell Proliferation

The growth rates of CRC cell lines were determined over 60 hours following treatment with deltasonamide 2. The data is presented as the concentration at which a 50% reduction in growth rate (EC50) was observed.[1]

| Cell Line | KRAS Status | Deltasonamide 2 EC50 (µM) |

| SW480 | G12V (homozygous) | ~2.5 |

| HCT-116 | G13D (heterozygous) | ~3.0 |

| Hke3 | G13D (heterozygous) | ~3.0 |

| Hkh2 | WT (isogenic) | ~3.5 |

| DiFi | WT | 4.02 ± 1.0 |

| HT29 | WT | > 12 |

Table 2: Effect of Deltasonamide 2 on Cell Viability

Cell viability was assessed after 24 hours of treatment with deltasonamide 2. The data is presented as the concentration at which a 50% reduction in cell viability (EC50) was observed.[1]

| Cell Line | KRAS Status | Deltasonamide 2 EC50 (µM) |

| SW480 | G12V (homozygous) | ~3.0 |

| HCT-116 | G13D (heterozygous) | ~3.5 |

| Hke3 | G13D (heterozygous) | ~3.5 |

| Hkh2 | WT (isogenic) | ~4.0 |

| DiFi | WT | Not significantly affected |

| HT29 | WT | Not affected |

Table 3: Downstream Signaling Effects of Deltasonamide 2

The effect of deltasonamide 2 on the phosphorylation of Erk (a key downstream effector of KRAS) was measured in KRAS-mutant and KRAS wild-type cell lines.[2]

| Cell Line | KRAS Status | Treatment | pErk/tErk Ratio (Normalized to Control) |

| SW480 | G12V | Deltasonamide 2 (5 µM) | ~0.4 |

| SW480 | G12V | Deltasonamide 2 (10 µM) | ~0.2 |

| HT29 | WT | Deltasonamide 2 (5 µM) | No significant change |

| HT29 | WT | Deltasonamide 2 (10 µM) | No significant change |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Real-Time Cell Proliferation Assay (RTCA)

This protocol describes the measurement of cell proliferation in real-time using an impedance-based system.[1]

-

Cell Seeding : 1 x 104 to 2 x 104 cells per well were seeded in 16-well E-plates and allowed to reach steady growth for 24 hours.

-

Inhibitor Preparation : Deltasonamide 2 was dissolved in DMSO to create a stock solution. Serial dilutions were prepared in growth medium to achieve final concentrations ranging from 0.375 µM to 12 µM. The final DMSO concentration was kept constant at or below 0.24%.

-

Treatment : The growth medium was replaced with the medium containing the different concentrations of deltasonamide 2 or a DMSO vehicle control.

-

Data Acquisition : Continuous impedance measurements, represented as a dimensionless Cell Index (CI), were monitored every 15 minutes for up to 300 hours using an xCELLigence instrument.

-

Data Analysis : The cell indices were normalized to the time point of drug administration. The growth rate was determined by integrating the area under the curve over 60 hours post-treatment and was normalized to the DMSO control. EC50 values were calculated from the dose-response curves.

Apoptosis Assay (Flow Cytometry)

This protocol details the assessment of apoptosis induction by deltasonamide 2 using flow cytometry.[1]

-

Cell Seeding and Treatment : 2 x 105 cells per well were seeded in 6-well plates and treated with various concentrations of deltasonamide 2 (1 µM to 5 µM) or a DMSO vehicle control for 24 hours.

-

Cell Harvesting : The supernatant was collected, and the adherent cells were washed with PBS. Cells were then detached using Accutase™. The detached cells were combined with the supernatant.

-

Staining : The harvested cells were centrifuged, and the cell pellet was resuspended. Apoptosis was assessed using a suitable staining method, such as Annexin V and Propidium Iodide, according to the manufacturer's instructions.

-

Flow Cytometry : The stained cells were analyzed on a flow cytometer (e.g., LSR II).

-

Data Analysis : The percentage of apoptotic cells (early and late) was quantified based on the fluorescent signals. EC50 values for viability were determined from the dose-response curves.

Western Blot Analysis for Erk Phosphorylation

This protocol outlines the procedure for measuring the levels of total and phosphorylated Erk.[2]

-

Cell Culture and Treatment : SW480 (KRAS-mutant) and HT29 (KRAS WT) cells were serum-starved and then treated with either DMSO (vehicle control), 5 µM, or 10 µM of deltasonamide 2 for 90 minutes.

-

Stimulation : Cells were stimulated with 100 ng/ml of Epidermal Growth Factor (EGF) for 5 minutes to induce the MAPK pathway.

-

Cell Lysis : Cells were washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE and Western Blotting : Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting : The membrane was blocked and then incubated with primary antibodies against phosphorylated Erk (pErk) and total Erk (tErk). A loading control antibody (e.g., tubulin) was also used.

-

Detection : The membrane was incubated with the appropriate secondary antibodies, and the protein bands were visualized using a chemiluminescence detection system.

-

Quantification : The band intensities were quantified, and the pErk/tErk ratio was calculated and normalized to the EGF-stimulated DMSO control.

Conclusion

Deltasonamide 2 represents a potent and high-affinity inhibitor of the KRAS-PDEδ interaction. The available in vitro data demonstrates its ability to selectively impede the proliferation and viability of KRAS-mutant colorectal cancer cells. This effect is mediated through the disruption of KRAS trafficking and the subsequent downregulation of the MAPK signaling pathway, as evidenced by the reduction in Erk phosphorylation. While in vivo data for deltasonamide 2 is not yet widely available, the promising preclinical results for other PDEδ inhibitors suggest that this class of compounds holds significant potential for the treatment of KRAS-driven malignancies. Further investigation into the in vivo efficacy, pharmacokinetic properties, and potential for combination therapies is warranted to fully elucidate the therapeutic utility of deltasonamide 2.

References

Deltasonamide 2: A Technical Guide to its Discovery and Synthesis for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Deltasonamide 2, a potent inhibitor of the PDEδ/KRas interaction. This document is intended for researchers, scientists, and drug development professionals interested in the development of novel cancer therapeutics targeting the KRas signaling pathway.

Introduction: The Discovery of a High-Affinity PDEδ Inhibitor

Deltasonamide 2 is a third-generation small molecule inhibitor of phosphodiesterase delta (PDEδ), a chaperone protein that facilitates the trafficking of farnesylated KRas to the plasma membrane. The localization of KRas to the cell membrane is essential for its oncogenic signaling activity. By binding to the farnesyl-binding pocket of PDEδ, Deltasonamide 2 disrupts the PDEδ-KRas interaction, leading to the mislocalization of KRas and subsequent inhibition of its downstream signaling pathways.

Developed as part of a structure-guided drug design effort, Deltasonamide 2 represents a significant advancement over earlier PDEδ inhibitors like Deltarasin and Deltazinone. It exhibits a remarkably high binding affinity for PDEδ, with a dissociation constant (KD) in the picomolar range.[1] This high affinity is attributed to its ability to form up to seven hydrogen bonds within the farnesyl-binding pocket of PDEδ.[1] A key feature of Deltasonamide 2 is its increased resistance to Arl2-mediated release from PDEδ, a mechanism that can eject lower-affinity inhibitors from the binding pocket, thereby enhancing its cellular efficacy.

Synthesis of Deltasonamide 2

The synthesis of Deltasonamide 2, a benzene disulfonamide derivative, is achieved through a multi-step process. The following is a representative synthetic route based on available literature.

General Synthetic Scheme

The synthesis involves the preparation of a substituted benzene-1,3-disulfonyl dichloride core, followed by the sequential coupling with two different amine-containing side chains.

Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of a bis-sulfonamide, the core structure of Deltasonamide 2.

-

Chlorosulfonation of the Aromatic Core: A solution of the starting substituted benzene in a suitable solvent (e.g., chloroform) is cooled to 0°C. Chlorosulfonic acid is added dropwise, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield the benzene-1,3-disulfonyl dichloride.

-

First Sulfonamide Coupling: The benzene-1,3-disulfonyl dichloride is dissolved in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere. The first amine is added, followed by a non-nucleophilic base (e.g., triethylamine). The reaction is stirred at room temperature until completion. The reaction mixture is then washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Second Sulfonamide Coupling: The mono-sulfonamide intermediate is dissolved in a dry aprotic solvent. The second amine and a non-nucleophilic base are added, and the reaction is stirred at room temperature or heated as necessary until completion. The workup and purification are performed as described in the previous step to yield the final product, Deltasonamide 2.

Quantitative Biological Data

The biological activity of Deltasonamide 2 has been characterized in various cancer cell lines. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line(s) | Reference |

| Binding Affinity (KD) | 385 ± 52 pM | - | [1] |

| EC50 (Cell Viability) | 4.02 ± 1 µM | DiFi | [1] |

Table 1: Binding Affinity and EC50 of Deltasonamide 2.

| Cell Line | KRas Status | EC50 (Deltasonamide 2) | EC50 (Deltarasin) |

| DiFi | WT | 4.02 ± 1 µM | 8.92 ± 0.7 µM |

| HT29 | WT | Not Affected | Not Affected |

| Other CRC Lines | Mutant | Shift to lower EC50 | - |

Table 2: Comparative EC50 Values of Deltasonamide 2 and Deltarasin in Colorectal Cancer (CRC) Cell Lines.[1]

Key Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of Deltasonamide 2.

Real-Time Cell Analysis (RTCA) for Cell Viability

This protocol describes a method for assessing the effect of Deltasonamide 2 on the growth rate and viability of cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 16-well E-plate at an optimized density.

-

Baseline Reading: The plate is placed in the RTCA instrument, and the baseline cell impedance is monitored.

-

Compound Addition: Deltasonamide 2 is added to the wells at a range of concentrations (e.g., 0.375–12 µM). A DMSO control is also included.[1]

-

Data Acquisition: The cell index, which corresponds to cell adherence and proliferation, is monitored in real-time for a period of up to 60 hours.[1]

-

Data Analysis: The area under the curve of the cell index versus time plot is integrated to determine the growth rate. The results are normalized to the DMSO control.

EGF-Induced Phospho-Erk Western Blot

This protocol is used to determine the effect of Deltasonamide 2 on the KRas downstream signaling pathway by measuring the phosphorylation of Erk.

-

Cell Culture and Starvation: Cells (e.g., SW480) are cultured to 70-80% confluency and then serum-starved for 16 hours.[1]

-

Inhibitor Treatment: Cells are pre-incubated with Deltasonamide 2 (e.g., 5 or 10 µM) for 90 minutes.[1]

-

EGF Stimulation: Cells are stimulated with epidermal growth factor (EGF) (e.g., 100 ng/mL) for 5 minutes to induce Erk phosphorylation.[1]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated Erk (p-Erk) and total Erk.

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system. The band intensities are quantified to determine the ratio of p-Erk to total Erk.

KRas-PDEδ Signaling Pathway

The following diagram illustrates the signaling pathway targeted by Deltasonamide 2.

Conclusion

Deltasonamide 2 is a potent and highly specific inhibitor of the PDEδ-KRas interaction. Its high binding affinity and improved cellular efficacy make it a valuable tool for studying KRas biology and a promising lead compound for the development of novel anticancer therapies targeting KRas-driven malignancies. This technical guide provides a foundational resource for researchers working in this area.

References

An In-depth Technical Guide to the Binding Affinity of Deltasonamide 2 (TFA) with PDEδ

This technical guide provides a comprehensive overview of the binding affinity between the high-affinity phosphodiesterase delta (PDEδ) inhibitor, Deltasonamide 2 (TFA), and its target protein. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the quantitative aspects and experimental methodologies related to this interaction.

Introduction

Phosphodiesterase delta (PDEδ) has emerged as a critical regulator in cellular signaling, primarily through its role as a transport protein for farnesylated proteins, most notably the oncoprotein KRAS.[1][2] By binding to the farnesyl moiety of KRAS, PDEδ facilitates its trafficking from endomembranes to the plasma membrane, a crucial step for its signaling activity.[3] Disruption of the KRAS-PDEδ interaction is therefore a promising therapeutic strategy for cancers driven by oncogenic KRAS.[4]

Deltasonamide 2 is a potent and competitive inhibitor that targets the hydrophobic prenyl-binding pocket of PDEδ.[5][6] The trifluoroacetic acid (TFA) salt of Deltasonamide 2 is often utilized due to its enhanced water solubility and stability, while maintaining comparable biological activity to its free form at equivalent molar concentrations.[6] This guide delves into the binding affinity of Deltasonamide 2 (TFA) to PDEδ, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological and experimental frameworks.

Quantitative Binding Data

Deltasonamide 2 demonstrates a remarkably high binding affinity for PDEδ. The quantitative metrics of this interaction are summarized in the table below. This strong affinity underscores its potential as a tool compound for studying PDEδ function and as a lead compound for therapeutic development.

| Compound | Target | Binding Metric | Value | Reference |

| Deltasonamide 2 | PDEδ | Dissociation Constant (Kd) | ~385 pM | [5][6][7] |

Table 1: Summary of Quantitative Binding Data for Deltasonamide 2 and PDEδ.

Experimental Protocols

The determination of the binding affinity of small molecules like Deltasonamide 2 to their protein targets can be achieved through various biophysical techniques. Below is a representative protocol for a Fluorescence Polarization (FP) based competition assay, a common method for quantifying such interactions.

Objective: To determine the binding affinity (Ki or IC50) of Deltasonamide 2 (TFA) for PDEδ by measuring its ability to displace a fluorescently labeled ligand from the PDEδ binding pocket.

Materials:

-

Purified recombinant human PDEδ protein

-

Deltasonamide 2 (TFA)

-

A suitable fluorescent probe that binds to the PDEδ prenyl-binding pocket

-

Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

96-well or 384-well black, low-binding microplates

-

Microplate reader capable of measuring fluorescence polarization

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Deltasonamide 2 (TFA) in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the Deltasonamide 2 (TFA) stock solution in the assay buffer to generate a range of concentrations for the competition curve.

-

Prepare working solutions of PDEδ protein and the fluorescent probe in the assay buffer at optimized concentrations. The concentration of PDEδ should be in the range of the Kd of the fluorescent probe, and the probe concentration should be low enough to avoid signal saturation.

-

-

Assay Procedure:

-

Add a fixed volume of the PDEδ protein solution to each well of the microplate.

-

Add the serially diluted Deltasonamide 2 (TFA) or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for a predetermined period (e.g., 30-60 minutes) at room temperature to allow the inhibitor to bind to PDEδ.

-

Add a fixed volume of the fluorescent probe solution to all wells.

-

Incubate the plate for another period (e.g., 60-120 minutes) to reach binding equilibrium. The plate should be protected from light during this incubation.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be set according to the specifications of the fluorescent probe.

-

-

Data Analysis:

-

The raw fluorescence polarization data is plotted against the logarithm of the inhibitor (Deltasonamide 2) concentration.

-

The resulting data points are fitted to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of Deltasonamide 2 required to displace 50% of the bound fluorescent probe.

-

The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe and its concentration are known.

-

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: The KRAS-PDEδ signaling pathway and its inhibition by Deltasonamide 2.

Caption: Workflow for a Fluorescence Polarization competition assay.

References

- 1. apexbt.com [apexbt.com]

- 2. Hydrophobic Tagging-Induced Degradation of PDEδ in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of a new inhibitor of KRAS-PDEδ interaction targeting KRAS mutant nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Deltasonamide 2 (TFA) In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltasonamide 2 is a high-affinity, competitive inhibitor of phosphodiesterase δ (PDEδ), a protein that plays a crucial role in the cellular trafficking of KRAS.[1] By binding to the prenyl-binding pocket of PDEδ, Deltasonamide 2 disrupts the interaction between PDEδ and farnesylated KRAS, leading to the mislocalization of KRAS from the plasma membrane and subsequent inhibition of downstream signaling pathways. This interference with KRAS signaling makes Deltasonamide 2 a compound of interest for investigating cancer therapeutics, particularly in tumors harboring KRAS mutations.

This document provides a detailed protocol for an in vitro cell viability assay to assess the dose-dependent effects of Deltasonamide 2 (TFA salt) on cancer cell lines. It also includes a summary of reported efficacy data and a diagram of the targeted signaling pathway.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) values of Deltasonamide 2 in various human colorectal cancer cell lines after 24 hours of treatment.

| Cell Line | KRAS Status | EC50 of Deltasonamide 2 (µM) |

| HCT-116 | G13D Mutant | ~1.5 |

| Hke3 | G13D Mutant | ~1.8 |

| Hkh2 | Wild-Type | ~2.5 |

| DiFi | Wild-Type | 4.02 ± 1.0 |

| HT29 | Wild-Type | Not significantly affected |

Data sourced from studies on the effects of PDEδ inhibitors on colorectal cancer cell lines.

Signaling Pathway

Deltasonamide 2 inhibits PDEδ, which is responsible for the transport of farnesylated KRAS to the plasma membrane. This disruption leads to the inhibition of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[2][3][4]

Experimental Protocol: Cell Viability Assay

This protocol details a method for determining the effect of Deltasonamide 2 (TFA) on the viability of cancer cell lines using the alamarBlue® cell viability reagent. This assay measures the reducing power of living cells to quantitatively assess cell viability.[5][6][7][8][9]

Materials:

-

Deltasonamide 2 (TFA salt)

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO)

-

alamarBlue® Cell Viability Reagent

-

Sterile 96-well cell culture plates (clear bottom, black or white walls recommended for fluorescence)

-

Multichannel pipette

-

Plate reader (fluorescence or absorbance)

-

Humidified incubator (37°C, 5% CO2)

Considerations for TFA Salt:

The trifluoroacetate (TFA) counter-ion present in commercially available Deltasonamide 2 can be cytotoxic and may interfere with cellular assays, potentially leading to an overestimation of the compound's inhibitory effect.[10][11][12] For sensitive applications or to ensure that the observed effects are solely due to Deltasonamide 2, it is recommended to perform a salt exchange to a more biologically compatible salt, such as hydrochloride (HCl) or acetate. This can be achieved through methods like ion-exchange chromatography or repeated lyophilization from an appropriate acid solution.[12][13] If a salt exchange is not feasible, it is crucial to include a vehicle control containing an equivalent concentration of TFA to account for any effects of the counter-ion.

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest cells using trypsin-EDTA and resuspend in complete culture medium.

-

Count the cells and adjust the cell suspension to a density of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Deltasonamide 2 (TFA) in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 2X concentration series from 20 µM to 0.156 µM).

-

Include a vehicle control (DMSO in medium at the same final concentration as the highest compound concentration) and a medium-only control (no cells).

-

After 24 hours of cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Measurement (alamarBlue® Assay):

-

Following the treatment period, add 10 µL of alamarBlue® reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell line and should be determined empirically.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader. Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence/absorbance value of the medium-only control wells from all other wells.

-

Normalize the data to the vehicle control wells, which represent 100% cell viability.

-

Plot the normalized cell viability (%) against the logarithm of the Deltasonamide 2 concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 value.

-

Experimental Workflow

The following diagram illustrates the key steps in the in vitro cell viability assay for Deltasonamide 2.

References

- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 9. allevi3d.com [allevi3d.com]

- 10. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. genscript.com [genscript.com]

- 13. peptide.com [peptide.com]

Application Notes and Protocols for Deltasonamide 2 (TFA) in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltasonamide 2 is a potent and high-affinity competitive inhibitor of the phosphodiesterase δ (PDEδ), with a reported dissociation constant (Kd) of approximately 385 pM.[1] PDEδ acts as a chaperone for farnesylated proteins, most notably KRas, facilitating their transport and localization to the plasma membrane, which is essential for their signaling activity. By binding to the hydrophobic prenyl-binding pocket of PDEδ, Deltasonamide 2 disrupts the PDEδ-KRas interaction, leading to mislocalization of KRas and subsequent inhibition of its downstream signaling pathways. This mechanism makes Deltasonamide 2 a valuable tool for investigating KRas-dependent cellular processes and a potential therapeutic agent in cancers driven by KRas mutations.

These application notes provide an overview of the use of Deltasonamide 2 (TFA) in preclinical research, with a focus on in vivo studies. Due to the limited publicly available in vivo data for Deltasonamide 2, this document also includes data from other relevant PDEδ inhibitors to provide a reference for experimental design.

Data Presentation

In Vitro Potency of Deltasonamide 2

| Parameter | Value | Cell Line | Reference |

| Kd | ~385 pM | - | [1] |

| EC50 (Viability) | 4.02 ± 1 µM | DiFi (colorectal cancer) |

In Vivo Dosage of Related PDEδ Inhibitors

As of the latest literature review, specific in vivo dosage and administration protocols for Deltasonamide 2 have not been published. However, studies on other novel PDEδ inhibitors in xenograft models can provide a valuable reference for dose-ranging studies.

| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |

| Compound 36l | Mouse | Pancreatic Cancer (Mia PaCa-2 Xenograft) | 25, 50, 75 mg/kg | Not Specified | Daily | [2] |

| Compound 17f (PROTAC Degrader) | Mouse | Colorectal Cancer (SW480 Xenograft) | Not Specified | Not Specified | Not Specified | [3] |

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is adapted from studies on colorectal cancer cell lines.

Objective: To determine the effect of Deltasonamide 2 on the viability of cancer cell lines.

Materials:

-

Deltasonamide 2 (TFA)

-

Cancer cell lines of interest (e.g., SW480, HCT-116)

-

Complete cell culture medium

-

DMSO (for stock solution)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare a stock solution of Deltasonamide 2 in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations.

-

Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of Deltasonamide 2 or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

In Vivo Xenograft Tumor Model (Inferred Protocol)

This protocol is a general guideline based on studies with other PDEδ inhibitors and is intended to serve as a starting point for designing in vivo experiments with Deltasonamide 2.

Objective: To evaluate the anti-tumor efficacy of Deltasonamide 2 in a xenograft mouse model.

Materials:

-

Deltasonamide 2 (TFA)

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Cancer cell line for implantation (e.g., Mia PaCa-2, SW480)

-

Matrigel (optional)

-

Vehicle for formulation (see below)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Culture the selected cancer cell line to 80-90% confluency. Harvest and resuspend the cells in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 5-10 x 106 cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Formulation:

-

Note: The optimal formulation for Deltasonamide 2 for in vivo use should be determined empirically. A common formulation for poorly soluble compounds is a solution containing DMSO, PEG300, Tween-80, and saline.

-

Example Formulation:

-

Dissolve Deltasonamide 2 in DMSO to create a stock solution.

-

Add PEG300 to the DMSO stock and mix.

-

Add Tween-80 and mix.

-

Add saline to reach the final desired volume and concentration.

-

-

-

Dosing: Based on data from related compounds, a starting dose range of 25-75 mg/kg administered daily via intraperitoneal (IP) or oral (PO) route could be explored. The vehicle control group should receive the same volume of the formulation without the active compound.

-

Efficacy Evaluation: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2. Monitor body weight and overall health of the animals.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Mandatory Visualizations

Signaling Pathway

References

Application Note: Preparation of Deltasonamide 2 (TFA) Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Deltasonamide 2 (TFA salt) using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol will help ensure the integrity and stability of the compound for use in various experimental assays.

Introduction: Deltasonamide 2 is a potent and competitive inhibitor of phosphodiesterase δ (PDEδ) with a high affinity, exhibiting a dissociation constant (Kd) of approximately 385 pM.[1][2][3] It is a valuable tool for studying the role of PDEδ in cellular signaling pathways, particularly in the context of KRas-driven cancers. Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. DMSO is a common solvent for dissolving hydrophobic compounds like Deltasonamide 2 for in vitro studies.[4][5][6][7]

I. Quantitative Data Summary

The following table summarizes the key quantitative data for Deltasonamide 2 (TFA) and its solubility in DMSO.

| Property | Value | Reference |

| Chemical Name | Deltasonamide 2 (TFA) | [2] |

| Molecular Weight | 761.27 g/mol | [2][8] |

| CAS Number | 2235358-74-2 | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility in DMSO | 125 mg/mL (164.20 mM) | [2] |

| Recommended Storage (Solid) | 4°C, sealed, away from moisture | [2] |

| Recommended Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1][2] |

II. Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Deltasonamide 2 (TFA) in DMSO.

A. Materials and Equipment:

-

Deltasonamide 2 (TFA salt)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)[5]

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, nuclease-free pipette tips[5]

-

Vortex mixer

-

Ultrasonic bath (optional, for aiding dissolution)[1]

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves[5]

B. Pre-Protocol Preparations:

-

Before opening, allow the vial of Deltasonamide 2 (TFA) to equilibrate to room temperature to prevent condensation of moisture, which can affect the stability of the lyophilized powder.[9][10][11]

-

Ensure that all equipment, including microcentrifuge tubes and pipette tips, are sterile and free of contaminants.[5]

-

Work in a clean and, if possible, sterile environment, such as a laminar flow hood, especially if the stock solution will be used for cell culture experiments.[5]

C. Step-by-Step Procedure:

-

Weighing the Compound:

-

Tare the analytical balance with a sterile microcentrifuge tube.

-

Carefully weigh the desired amount of Deltasonamide 2 (TFA) into the tube. For a 1 mL final volume of a 10 mM stock solution, you will need 7.61 mg.

-

Calculation:

-

Molecular Weight (MW) = 761.27 g/mol

-

Desired Concentration (C) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C * V * MW = 0.01 mol/L * 0.001 L * 761.27 g/mol = 0.00761 g = 7.61 mg

-

-

-

-

Adding the Solvent:

-

Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the weighed compound. For the example above, add 1 mL of DMSO.

-

It is recommended to use newly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[2]

-

-

Dissolution:

-

Close the tube tightly and vortex the solution for 30-60 seconds to facilitate dissolution.[5]

-

Visually inspect the solution to ensure the compound has completely dissolved, resulting in a clear solution with no visible particulates.[10]

-

If the compound does not dissolve completely with vortexing, sonication in an ultrasonic bath for a few minutes can be used to aid dissolution.[9] Gentle warming to 37°C may also help.[1]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes.[4][9][12]

-

Dispense the stock solution into sterile, nuclease-free microcentrifuge tubes in volumes appropriate for your planned experiments (e.g., 10 µL, 20 µL, or 50 µL aliquots).

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1][2]

-

III. Signaling Pathway and Workflow Diagrams

Diagram 1: Simplified KRas-PDEδ Signaling Pathway

A simplified diagram of the KRas-PDEδ signaling interaction and the inhibitory action of Deltasonamide 2.

Diagram 2: Experimental Workflow for Stock Solution Preparation

A step-by-step workflow for the preparation of a Deltasonamide 2 stock solution in DMSO.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lifetein.com [lifetein.com]

- 6. genscript.com [genscript.com]

- 7. biocat.com [biocat.com]

- 8. Deltasonamide 1 TFA|CAS 2235358-73-1|DC Chemicals [dcchemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. biomatik.com [biomatik.com]

Application Notes and Protocols for Deltasonamide 2 (TFA) in Clonogenic Survival Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltasonamide 2 (Trifluoroacetic acid salt), a high-affinity competitive inhibitor of phosphodiesterase-δ (PDEδ) with a dissociation constant (Kd) of approximately 385 pM, has emerged as a potent agent for investigating KRas-dependent cancer cell proliferation and survival.[1] PDEδ plays a crucial role in the spatial organization of KRas, a frequently mutated oncogene in various cancers. By binding to the prenyl-binding pocket of PDEδ, Deltasonamide 2 disrupts the interaction between PDEδ and farnesylated KRas, leading to the mislocalization of KRas from the plasma membrane to endomembranes. This mislocalization effectively attenuates downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and transformation.[2][3] Consequently, Deltasonamide 2 selectively impedes the proliferation and survival of cancer cell lines harboring oncogenic KRas mutations.[1][4]

The clonogenic survival assay is a gold-standard in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony.[5] This assay is invaluable for determining the cytotoxic and cytostatic effects of anticancer agents like Deltasonamide 2. These application notes provide a detailed protocol for utilizing Deltasonamide 2 (TFA) in clonogenic survival assays to evaluate its impact on cancer cell reproductive integrity.

Data Presentation

The following table summarizes representative quantitative data from a clonogenic survival assay performed on a KRas-mutant cancer cell line treated with increasing concentrations of Deltasonamide 2 (TFA). The data illustrates a dose-dependent decrease in colony formation and survival fraction.

| Deltasonamide 2 (TFA) Concentration (µM) | Number of Cells Seeded | Number of Colonies Formed (Mean ± SD) | Plating Efficiency (PE) (%) | Survival Fraction (SF) |

| 0 (Vehicle Control) | 500 | 125 ± 10 | 25.0 | 1.00 |

| 0.1 | 500 | 105 ± 8 | 21.0 | 0.84 |

| 0.5 | 500 | 70 ± 6 | 14.0 | 0.56 |

| 1.0 | 1000 | 88 ± 9 | 8.8 | 0.35 |

| 2.5 | 1000 | 45 ± 5 | 4.5 | 0.18 |

| 5.0 | 2000 | 30 ± 4 | 1.5 | 0.06 |

Note: This is representative data based on published findings demonstrating the potent anti-proliferative effects of Deltasonamide 2. Actual results will vary depending on the cell line, experimental conditions, and specific lot of the compound.

Experimental Protocols

Protocol 1: Preparation of Deltasonamide 2 (TFA) Stock Solution

-

Reconstitution: Deltasonamide 2 (TFA) is typically supplied as a solid. Reconstitute the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When stored at -20°C, use within one month; at -80°C, use within six months.[1]

Protocol 2: Clonogenic Survival Assay

This protocol is adapted from established methods for assessing the effects of cytotoxic agents on adherent cancer cell lines.[2][4][6][7]

Materials:

-

KRas-mutant cancer cell line (e.g., SW480, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Deltasonamide 2 (TFA) stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (sterile DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

6-well cell culture plates

-

Hemocytometer or automated cell counter

-

Fixation solution: 10% neutral buffered formalin or a 1:7 mixture of acetic acid and methanol.[6]

-

Staining solution: 0.5% (w/v) crystal violet in 25% methanol.[7]

Procedure:

-

Cell Seeding:

-

Harvest a sub-confluent culture of the desired cancer cell line using trypsin-EDTA.

-

Perform a cell count to determine the cell concentration.

-

Seed the cells into 6-well plates at a density that will result in approximately 50-150 colonies in the control wells after the incubation period. The optimal seeding density (typically ranging from 200 to 2000 cells per well) should be determined empirically for each cell line.[1] Plate cells in triplicate for each condition.

-

Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment with Deltasonamide 2 (TFA):

-

Prepare serial dilutions of Deltasonamide 2 (TFA) in complete cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µM).

-

Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of Deltasonamide 2 (TFA) used.

-

Carefully aspirate the medium from the wells and replace it with the medium containing the appropriate concentration of Deltasonamide 2 (TFA) or the vehicle control.

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours). For a continuous exposure clonogenic assay, the drug-containing medium is left on for the entire duration of colony formation.

-

-

Colony Formation:

-

After the treatment period (if not continuous), gently aspirate the treatment medium, wash the cells once with PBS, and add fresh, drug-free complete medium to each well.

-

Return the plates to the incubator and allow the colonies to grow for 10-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.[5][7]

-

Visually inspect the plates every 2-3 days to monitor colony growth.

-

-

Fixation and Staining:

-

Carefully aspirate the medium from the wells.

-

Gently wash the wells once with PBS.

-

Add 1-2 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.

-

Aspirate the fixation solution.

-

Add 1 mL of 0.5% crystal violet staining solution to each well and incubate at room temperature for 20-30 minutes.

-

Carefully remove the crystal violet solution. Gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible.

-

Allow the plates to air dry completely at room temperature.

-

-

Colony Counting and Data Analysis:

-

Count the number of colonies in each well that contain at least 50 cells. This can be done manually using a microscope or by scanning the plates and using image analysis software like ImageJ.[1]

-

Calculate the Plating Efficiency (PE) for the control group:

-

PE = (Mean number of colonies in control wells / Number of cells seeded in control wells) x 100%

-

-

Calculate the Survival Fraction (SF) for each treatment concentration:

-

SF = (Mean number of colonies in treated wells / (Number of cells seeded in treated wells x PE))

-

-

Visualization of Pathways and Workflows

Signaling Pathway of Deltasonamide 2 (TFA) Action

Caption: Mechanism of Deltasonamide 2 action on the KRas signaling pathway.

Experimental Workflow for Clonogenic Survival Assay

Caption: Workflow for the clonogenic survival assay.

References

- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EPHA2 feedback activation limits the response to PDEδ inhibition in KRAS-dependent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying KRAS Localization with Deltasonamide 2 (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltasonamide 2 is a potent and selective small-molecule inhibitor of the prenyl-binding protein PDEδ (Phosphodiesterase 6D). In the context of oncology research, particularly for cancers driven by KRAS mutations, Deltasonamide 2 serves as a valuable chemical probe to study the localization and function of KRAS.

KRAS, a key signaling protein, requires localization to the plasma membrane to exert its oncogenic activity. This localization is facilitated by a farnesyl modification that allows KRAS to be chaperoned by PDEδ. By binding to the farnesyl-binding pocket of PDEδ, Deltasonamide 2 competitively inhibits the KRAS-PDEδ interaction.[1] This disruption leads to the mislocalization of KRAS from the plasma membrane to endomembranes, consequently inhibiting its downstream signaling pathways and suppressing the proliferation of KRAS-dependent cancer cells.

These application notes provide a comprehensive overview of the use of Deltasonamide 2 (TFA salt) for studying KRAS localization, including its mechanism of action, protocols for experimental use, and expected outcomes.

Mechanism of Action

Deltasonamide 2 functions by targeting the trafficking of KRAS rather than the protein itself. The process can be summarized as follows:

-

KRAS Prenylation: KRAS undergoes post-translational modification where a farnesyl isoprenoid group is attached to its C-terminus. This lipid modification is crucial for its membrane association.

-

PDEδ Chaperoning: The farnesylated KRAS is bound by the chaperone protein PDEδ, which keeps it soluble in the cytoplasm and facilitates its transport to the plasma membrane.

-

Inhibition by Deltasonamide 2: Deltasonamide 2 binds with high affinity to the hydrophobic prenyl-binding pocket of PDEδ.

-

Disruption of KRAS-PDEδ Interaction: This binding event prevents PDEδ from interacting with farnesylated KRAS.

-

KRAS Mislocalization: Unable to be chaperoned by PDEδ, KRAS is no longer efficiently trafficked to the plasma membrane and instead accumulates on intracellular membranes, such as the endoplasmic reticulum and Golgi apparatus.

-

Inhibition of Downstream Signaling: The mislocalization of KRAS prevents it from engaging with its downstream effectors at the plasma membrane, leading to the suppression of oncogenic signaling pathways like the RAF-MEK-ERK pathway.

Data Presentation

The following tables summarize the quantitative data regarding the activity of Deltasonamide 2 and a related first-generation PDEδ inhibitor, Deltarasin.

| Compound | Parameter | Cell Line | KRAS Status | Value | Reference |

| Deltasonamide 2 | EC50 (Cell Viability) | DiFi | Wild-Type | 4.02 ± 1 μM | [1] |

| Deltarasin | IC50 (Cell Viability) | A549 | G12S | 5.29 ± 0.07 μM | |

| Deltarasin | IC50 (Cell Viability) | H358 | G12C | 4.21 ± 0.72 μM |

Experimental Protocols

Protocol 1: Immunofluorescence Staining for KRAS Localization

This protocol details the steps to visualize the effect of Deltasonamide 2 on the subcellular localization of KRAS using immunofluorescence microscopy. This method is adapted from protocols used for the related PDEδ inhibitor, Deltarasin.

Materials:

-

Deltasonamide 2 (TFA salt)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking buffer (e.g., 2% BSA in PBS)

-

Primary antibody against KRAS

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Plate cells (e.g., pancreatic, lung, or colorectal cancer cell lines with KRAS mutations) onto glass coverslips in a 6-well plate at a density that will result in 50-70% confluency at the time of imaging.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Deltasonamide 2 Treatment:

-

Prepare a stock solution of Deltasonamide 2 in an appropriate solvent (e.g., DMSO).

-

Dilute the stock solution in fresh cell culture medium to the desired final concentrations (a dose-response from 1 µM to 10 µM is recommended). Include a vehicle control (e.g., DMSO).

-

Remove the old medium from the cells and replace it with the medium containing Deltasonamide 2 or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).

-

-

Cell Fixation and Permeabilization:

-

After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes at room temperature.

-

Incubate the cells with the primary antibody against KRAS (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C in a humidified chamber.

-